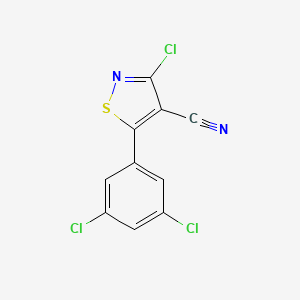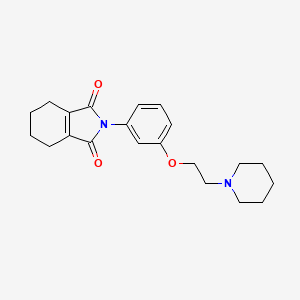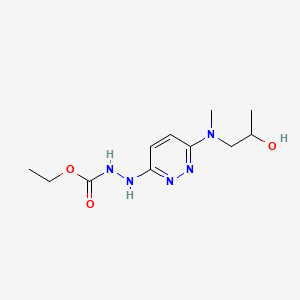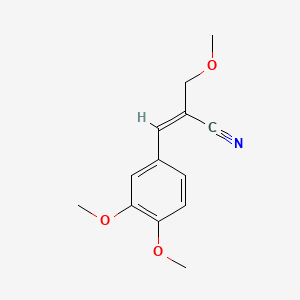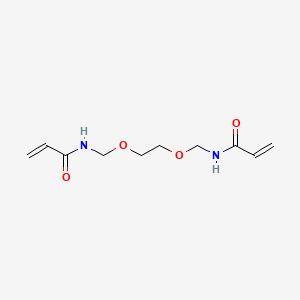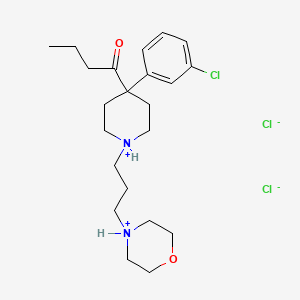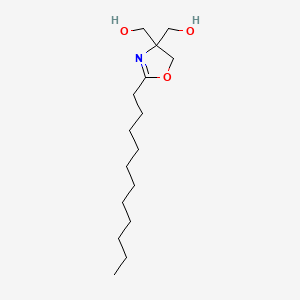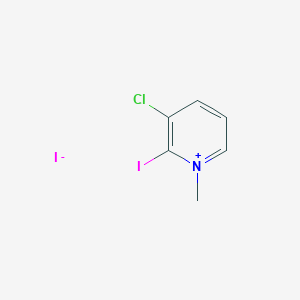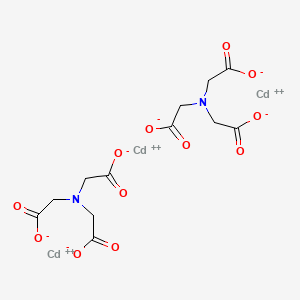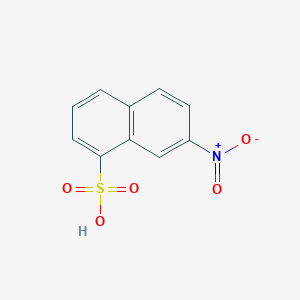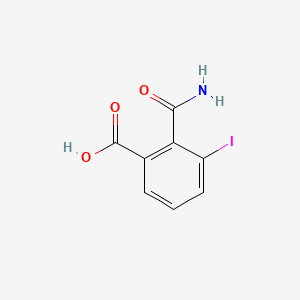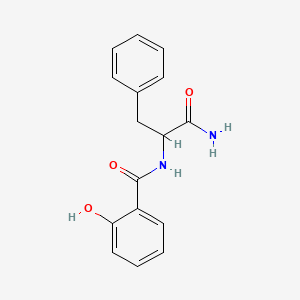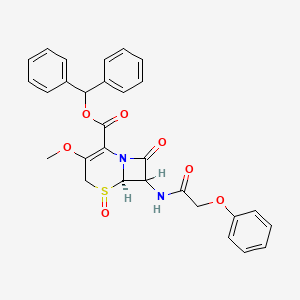
Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its significant applications in medicinal chemistry, particularly in the development of antibiotics. This compound belongs to the class of cephalosporins, which are β-lactam antibiotics used to treat a variety of bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable amino acid derivative.
Introduction of the thia-1-azabicyclo[4.2.0]oct-2-ene core: This involves the reaction of the β-lactam intermediate with a thioester.
Attachment of the phenoxyacetyl group: This step is carried out using phenoxyacetyl chloride in the presence of a base.
Final esterification: The final step involves the esterification of the carboxylic acid group with diphenylmethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Key steps include:
Bulk synthesis of intermediates: Large-scale production of β-lactam and thioester intermediates.
Continuous flow reactions: Use of continuous flow reactors to enhance reaction efficiency and control.
Purification and crystallization: High-performance liquid chromatography (HPLC) and crystallization techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxyacetyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanism of action.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefadroxil: A cephalosporin with a longer half-life and better oral bioavailability.
Cefoperazone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific structural modifications, which confer enhanced stability and activity against certain resistant bacterial strains .
Propriétés
Numéro CAS |
57562-03-5 |
|---|---|
Formule moléculaire |
C29H26N2O7S |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
benzhydryl (6R)-3-methoxy-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O7S/c1-36-22-18-39(35)28-24(30-23(32)17-37-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)38-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24?,28-,39?/m1/s1 |
Clé InChI |
QQAYRTHPIWQKCZ-HNZQATFASA-N |
SMILES isomérique |
COC1=C(N2[C@@H](C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)
